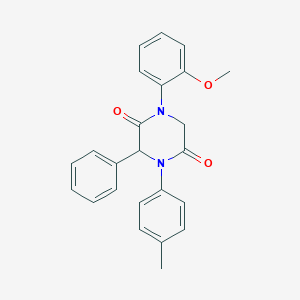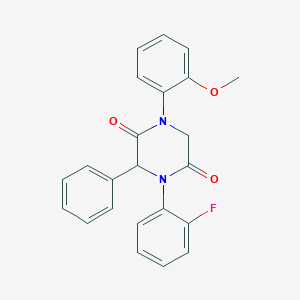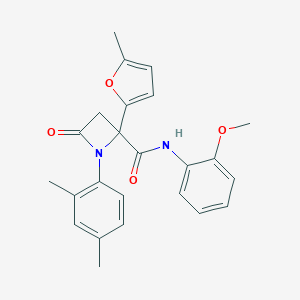
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione, also known as DPI-3290, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazinedione derivatives and has been studied for its pharmacological properties.
Mechanism of Action
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione exerts its pharmacological effects by selectively inhibiting the activity of CK2. CK2 is a serine/threonine kinase that phosphorylates a wide range of proteins involved in various cellular processes. By inhibiting CK2, this compound can modulate the activity of downstream signaling pathways and affect cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, this compound has been shown to modulate the activity of various signaling pathways involved in cellular processes such as cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. It has also been shown to have potent anti-cancer activity, making it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. In addition, its pharmacokinetic properties have not been fully characterized, which may limit its use in in vivo studies.
Future Directions
There are several future directions for the study of 1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione. One area of research could focus on the optimization of the synthesis method to produce higher yields of this compound with improved purity. Another area of research could focus on the characterization of the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion. Further studies could also investigate the potential of this compound as a therapeutic agent for cancer and other diseases. Finally, the role of CK2 in various cellular processes could be further elucidated using this compound as a tool.
Synthesis Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione involves the reaction of 2,5-dimethoxybenzaldehyde, 4-isopropylbenzylamine, and 4-phenyl-2,5-piperazinedione in the presence of a catalyst. The reaction yields this compound as a white crystalline solid. The synthesis method has been optimized to produce high yields of this compound with purity suitable for scientific research.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione has been studied for its potential pharmacological properties. It has been found to act as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Properties
Molecular Formula |
C27H28N2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-phenyl-3-(4-propan-2-ylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H28N2O4/c1-18(2)19-10-12-20(13-11-19)26-27(31)28(23-16-22(32-3)14-15-24(23)33-4)17-25(30)29(26)21-8-6-5-7-9-21/h5-16,18,26H,17H2,1-4H3 |
InChI Key |
FXMRAIRVRVORSK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242335.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242338.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)




